4-(4-Nitrophenyl)pyridine

Catalog No.
S1895231
CAS No.
4282-45-5
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Nitrophenyl)pyridine

CAS Number

4282-45-5

Product Name

4-(4-Nitrophenyl)pyridine

IUPAC Name

4-(4-nitrophenyl)pyridine

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8H

InChI Key

XBXSGMVYJPSYLI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)[N+](=O)[O-]

Synthesis

4-(4-Nitrophenyl)pyridine can be synthesized through various methods. One common approach involves a condensation reaction between pyridine and 4-nitrobenzaldehyde. PubChem, 4-(4-Nitrophenyl)pyridine: This reaction is typically catalyzed by an acid or base.

Potential Applications

  • Organic electronics

    Due to the presence of the pyridine and nitrophenyl groups, 4-(4-Nitrophenyl)pyridine may have properties that make it useful in organic electronics applications.

  • Pharmaceutical research

4-(4-Nitrophenyl)pyridine is an organic compound classified as a nitropyridine. It consists of a pyridine ring substituted at the fourth position with a para-nitrophenyl group. This structure imparts unique chemical properties and biological activities to the compound, making it of interest in various fields, including medicinal chemistry and materials science. The compound has the molecular formula C11H8N2O2C_{11}H_{8}N_{2}O_{2} and a molecular weight of 200.19 g/mol.

Currently, there's no documented information regarding the mechanism of action of 4-(4-Nitrophenyl)pyridine in biological systems.

As with most nitro-containing compounds, 4-(4-Nitrophenyl)pyridine is likely to exhibit:

  • Moderate to high toxicity: Nitro groups can be toxic if ingested or inhaled [].
  • Flammability: The presence of aromatic rings suggests some degree of flammability [].

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, yielding 4-(4-Aminophenyl)pyridine as the major product.
  • Substitution: This compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents, utilizing reagents like ammonia or amines under appropriate conditions.

Common Reagents and Conditions

  • For Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
  • For Substitution: Ammonia or amines under suitable conditions.

Major Products

  • From Reduction: 4-(4-Aminophenyl)pyridine.
  • From Substitution: Various derivatives depending on the substituent used.

4-(4-Nitrophenyl)pyridine exhibits notable biological activity, particularly in cancer research. Studies have indicated that certain analogues of this compound show significant anti-cancer effects against cell lines such as MDA-MB-231 (breast cancer) and A-549 (lung cancer) . The biological mechanisms involve interaction with various enzymes and receptors, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

The synthesis of 4-(4-Nitrophenyl)pyridine typically involves a two-step process starting from pyridine N-oxide:

  • Nitration: Pyridine N-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide.
  • Reduction: The resulting 4-nitropyridine N-oxide is then reduced using phosphorus trichloride to yield 4-(4-Nitrophenyl)pyridine.

In industrial applications, continuous flow synthesis methods are preferred for enhanced safety and efficiency, minimizing the risks associated with highly energetic nitration products .

Research indicates that 4-(4-Nitrophenyl)pyridine interacts with several biological targets, including enzymes involved in metabolic pathways. Its mode of action often involves electron transfer reactions that can modulate the activity of these targets . The compound's effectiveness may vary based on environmental factors such as temperature and pH, which influence its biochemical interactions.

Several compounds share structural similarities with 4-(4-Nitrophenyl)pyridine. Here are some notable examples:

Compound NameStructure Description
2-Chloro-4-(4-nitrophenyl)pyridinePyridine ring substituted with chlorine and nitrophenyl group.
2,6-Diphenyl-4-(4-nitrophenyl)pyridineContains two phenyl groups along with the nitrophenyl substitution.
4-(4-Bromophenyl)-2,6-diphenylpyridineFeatures bromine substitution instead of nitro group.
2,6-Bis(4-methoxyphenyl)-4-(4-nitrophenyl)pyridineContains methoxy groups alongside the nitrophenyl substitution.

Uniqueness

The uniqueness of 4-(4-Nitrophenyl)pyridine lies in its specific electronic properties imparted by the nitro group, making it particularly effective in biological applications compared to its analogues. Its ability to undergo reduction and substitution reactions further enhances its versatility in synthetic chemistry.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

4282-45-5

Wikipedia

4-(4-Nitrophenyl)pyridine

Dates

Last modified: 08-16-2023

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